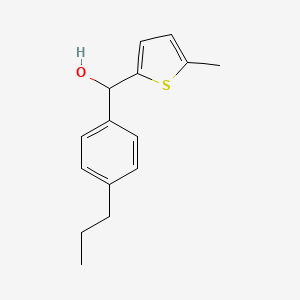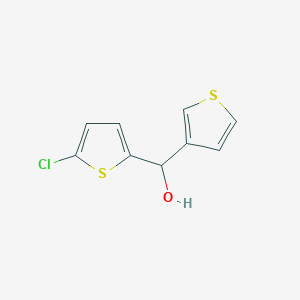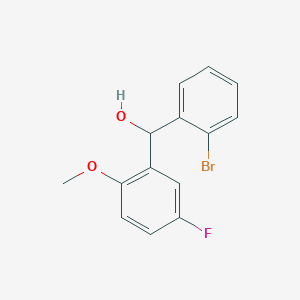
3-Fluoro-6-methoxyphenyl-(2-furyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-6-methoxyphenyl-(2-furyl)methanol is a fluorinated organic compound with the molecular formula C12H11FO3 and a molecular weight of 222.21 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a furan ring attached to a phenylmethanol structure. It is a clear, pale liquid with unique chemical properties that make it valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 3-Fluoro-6-methoxyphenyl-(2-furyl)methanol involves several steps, typically starting with the preparation of the fluorinated phenylmethanol derivative. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom to the phenyl ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst, such as sulfuric acid or a Lewis acid.
Furan Ring Formation: Formation of the furan ring through cyclization reactions involving furfural or furfuryl alcohol under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Fluoro-6-methoxyphenyl-(2-furyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, platinum), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Aplicaciones Científicas De Investigación
3-Fluoro-6-methoxyphenyl-(2-furyl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-6-methoxyphenyl-(2-furyl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes. The methoxy group and furan ring also contribute to the compound’s overall chemical behavior and biological activity .
Comparación Con Compuestos Similares
3-Fluoro-6-methoxyphenyl-(2-furyl)methanol can be compared with other similar compounds, such as:
3-Fluoro-4-methoxyphenyl-(2-furyl)methanol: Similar structure but with the methoxy group in a different position, leading to different chemical and biological properties.
3-Fluoro-6-methoxyphenyl-(2-thienyl)methanol: Contains a thiophene ring instead of a furan ring, which can affect its reactivity and applications.
3-Chloro-6-methoxyphenyl-(2-furyl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom, resulting in different electronic and steric effects.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Propiedades
IUPAC Name |
(5-fluoro-2-methoxyphenyl)-(furan-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FO3/c1-15-10-5-4-8(13)7-9(10)12(14)11-3-2-6-16-11/h2-7,12,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJVPTVYOYSFKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














